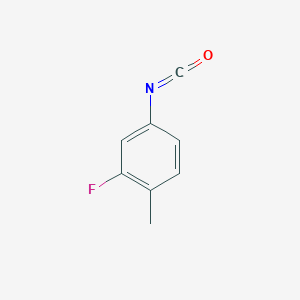
Carbonic acid, dithio-, O,S-diisopropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DIDS was first synthesized in the 1960s by a group of chemists led by Dr. David C. Tosteson. Since then, DIDS has been widely used in research to study the transport of anions across cell membranes. DIDS is a potent inhibitor of several anion transporters and channels, including the cystic fibrosis transmembrane conductance regulator (CFTR), the band 3 protein, and the anion exchanger.
Mecanismo De Acción
DIDS works by binding to specific sites on anion transporters and channels, thereby blocking the transport of anions across cell membranes. DIDS has been shown to inhibit the transport of chloride ions across the plasma membrane of red blood cells by binding to the band 3 protein. DIDS has also been shown to inhibit the transport of bicarbonate ions across the plasma membrane of pancreatic duct cells by binding to the anion exchanger.
Biochemical and physiological effects:
DIDS has several biochemical and physiological effects. DIDS has been shown to inhibit the transport of anions across cell membranes, which can have significant effects on cellular function. DIDS has been shown to inhibit the transport of chloride ions across the plasma membrane of red blood cells, which can lead to the formation of sickle cells in individuals with sickle cell anemia. DIDS has also been shown to inhibit the transport of bicarbonate ions across the plasma membrane of pancreatic duct cells, which can lead to the development of pancreatitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DIDS has several advantages and limitations for lab experiments. DIDS is a potent inhibitor of several anion transporters and channels, making it a valuable tool for studying the transport of anions across cell membranes. However, DIDS is a complex compound that requires specialized equipment and expertise to synthesize. Additionally, DIDS has several limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on DIDS. One area of research is the development of new inhibitors of anion transporters and channels that are more potent and less toxic than DIDS. Another area of research is the development of new techniques for studying the transport of anions across cell membranes, such as the use of fluorescence microscopy and electrophysiology. Additionally, research is needed to better understand the physiological and biochemical effects of DIDS on cellular function and to develop new therapies for diseases that are caused by abnormalities in anion transport.
In conclusion, DIDS is a potent inhibitor of anion transporters and channels that has been extensively used in scientific research for several decades. DIDS has several advantages and limitations for lab experiments, and there are several future directions for research on DIDS. DIDS is a valuable tool for studying the transport of anions across cell membranes, and its continued use in scientific research is likely to yield important insights into cellular function and disease.
Métodos De Síntesis
DIDS can be synthesized using a multi-step process that involves the reaction of 4,4'-dithiodimorpholine with isopropyl chloroformate in the presence of a base. The resulting product is then treated with sulfamic acid to yield DIDS. The synthesis of DIDS is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
DIDS has been used extensively in scientific research to study the transport of anions across cell membranes. DIDS is a potent inhibitor of several anion transporters and channels, including the cystic fibrosis transmembrane conductance regulator (Carbonic acid, dithio-, O,S-diisopropyl ester), the band 3 protein, and the anion exchanger. DIDS has been used in studies of the transport of chloride ions across the plasma membrane of red blood cells, the transport of bicarbonate ions across the plasma membrane of pancreatic duct cells, and the transport of chloride ions across the plasma membrane of epithelial cells.
Propiedades
Número CAS |
19615-06-6 |
|---|---|
Fórmula molecular |
C7H14OS2 |
Peso molecular |
178.3 g/mol |
Nombre IUPAC |
O-propan-2-yl propan-2-ylsulfanylmethanethioate |
InChI |
InChI=1S/C7H14OS2/c1-5(2)8-7(9)10-6(3)4/h5-6H,1-4H3 |
Clave InChI |
HSNHLHNSJCYPNU-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=S)SC(C)C |
SMILES canónico |
CC(C)OC(=S)SC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



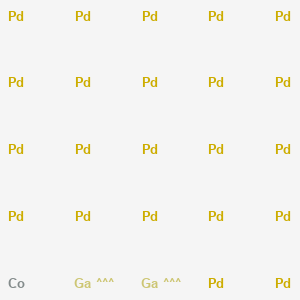
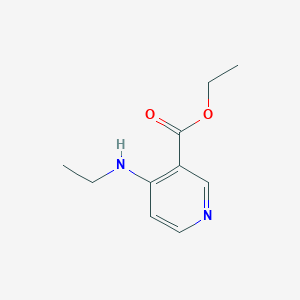
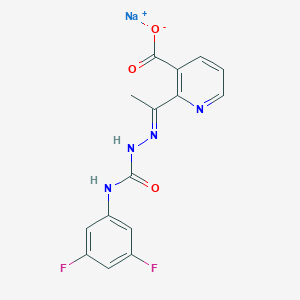

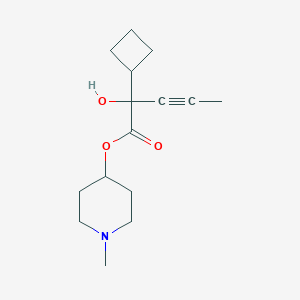

![1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine](/img/structure/B10428.png)

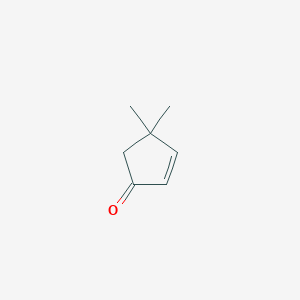
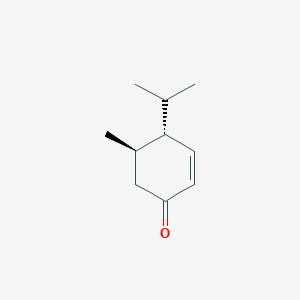
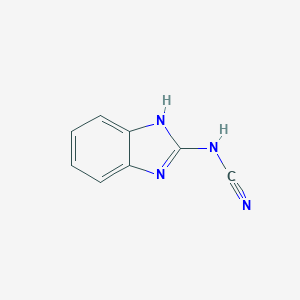
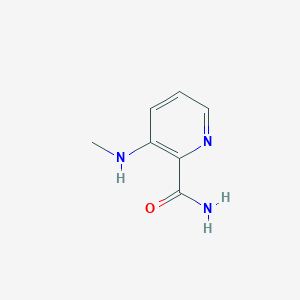
![N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B10437.png)
